molecular formula C11H10ClN5O B1433603 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine CAS No. 1133758-66-3

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine

Cat. No.: B1433603
CAS No.: 1133758-66-3
M. Wt: 263.68 g/mol
InChI Key: ABAUGIZWACETCO-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a chloro group and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which is then functionalized with the desired substituents.

    Furan Substitution: The 5-methylfuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the purine derivative with a suitable furan derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Interfering with the replication and transcription of genetic material.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine can be compared with other similar compounds, such as:

    2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide: A structurally related compound with similar chemical properties.

    2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide: Another related compound with a different substituent on the nitrogen atom.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O/c1-6-2-3-7(18-6)4-13-9-8-10(15-5-14-8)17-11(12)16-9/h2-3,5H,4H2,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAUGIZWACETCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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